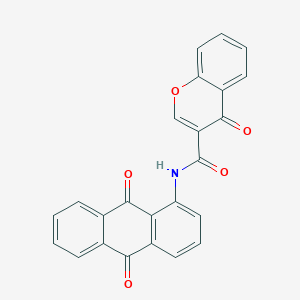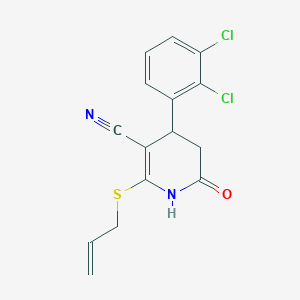
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of both anthraquinone and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.
準備方法
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-3-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as COMU, which promote the formation of the amide bond under mild conditions . The reaction conditions generally include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a base such as triethylamine to neutralize the by-products .
化学反応の分析
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:
作用機序
The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is primarily attributed to its ability to interact with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer activities .
類似化合物との比較
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide can be compared to other anthraquinone derivatives and chromene-based compounds:
Anthraquinone Derivatives: Compounds like 1-aminoanthraquinone and 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide share similar structural features but differ in their reactivity and biological activities.
Chromene-Based Compounds: Compounds such as 4-oxo-4H-chromene-3-carboxylic acid derivatives exhibit similar chemical reactivity but may have different biological targets and applications.
The uniqueness of this compound lies in its combined structural features, which confer a broader range of chemical reactivity and biological activities compared to its individual components.
特性
分子式 |
C24H13NO5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
InChIキー |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661737.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11661745.png)


![2-(Benzo[d]thiazol-2-ylthio)-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide](/img/structure/B11661765.png)
![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
![dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661781.png)


![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)

